4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
4-(6-aminopyridin-3-yl)-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-10-5-7(1-3-9(10)12(16)17)8-2-4-11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRBJGHVSBEMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Nucleophilic Substitution: The reaction of 2-fluorobenzoic acid with 6-aminopyridine in the presence of a base such as potassium carbonate.
Catalytic Hydrogenation: Reduction of the nitro group to an amino group using a catalyst like palladium on carbon under hydrogen atmosphere.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 4-(6-Nitropyridin-3-YL)-2-fluorobenzoic acid.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid, highlighting differences in substituents, physicochemical properties, and biological activities:
Structural and Functional Insights
- Amino vs. In contrast, methoxy or chloro substituents (e.g., in and ) introduce steric or electronic effects that may prioritize hydrophobic interactions or alter metabolic pathways.
- Fluorine Position : The 2-fluoro substituent on the benzoic acid ring (shared with analogs) increases acidity (pKa ~3.1–3.5) and may enhance bioavailability by reducing plasma protein binding .
- Pyridine vs. Biphenyl Systems : Compounds like those in replace the pyridine ring with biphenyl systems, sacrificing heterocyclic π-π stacking interactions but gaining planar rigidity for DNA intercalation or enzyme inhibition.
Challenges and Limitations
- Solubility : Fluorinated benzoic acids often exhibit poor aqueous solubility, necessitating formulation optimizations (e.g., salt formation or prodrug strategies) .
- Metabolic Stability: The amino group may undergo oxidation or conjugation, as observed in related compounds (), requiring structural shielding via methyl or bulky substituents .
Biological Activity
4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of aminopyridines and features a fluorobenzoic acid moiety. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H10FN3O2
- Molecular Weight : 249.22 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of certain kinases, which play crucial roles in various signaling pathways associated with cancer and other diseases. The compound's mechanism may involve:
- Enzyme Inhibition : By binding to the active sites of kinases, it prevents substrate phosphorylation, thereby disrupting signaling pathways critical for cell proliferation and survival.
- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing downstream signaling cascades.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Effects : Its structural similarity to other neuroactive compounds suggests potential neuroprotective properties, warranting further investigation in models of neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.
Research Findings
A review of recent literature reveals significant insights into the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study on human lung cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers.
- Case Study 2 : In a model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque formation.
Q & A
Basic: What are the recommended methods for synthesizing 4-(6-Aminopyridin-3-YL)-2-fluorobenzoic acid, and how can reaction conditions be optimized for yield?
Methodological Answer:
Synthesis typically involves coupling reactions between fluorobenzoic acid derivatives and aminopyridine precursors. For example, hydrolysis of tert-butyl-protected intermediates (e.g., 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-2-fluorobenzoic acid) under acidic conditions can yield the target compound . Optimization strategies include:
- Catalyst Selection : Palladium or copper catalysts enhance cross-coupling efficiency in pyridinyl-benzene bond formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, toluene) improve reaction homogeneity and yield .
- Temperature Control : Maintaining 60–80°C during hydrolysis prevents side reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS detects molecular ions ([M+H]⁺) and fragmentation pathways (e.g., loss of HF, m/z 371 → 297) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and hydrogen bonding networks .
Advanced: How can researchers resolve contradictions in crystallographic data when determining the solid-state structure of this compound?
Methodological Answer:
Discrepancies in crystallographic data (e.g., twinning, poor resolution) require:
- Data Reprocessing : Adjust integration parameters (e.g., using SAINT or HKL-2000) to improve signal-to-noise ratios .
- Twinning Analysis : SHELXL’s TWIN/BASF commands model twinned crystals, refining scale factors for overlapping reflections .
- Alternative Refinement Models : Test anisotropic displacement parameters or partial occupancy for disordered atoms .
- Validation Tools : PLATON’s ADDSYM checks for missed symmetry, ensuring space group accuracy .
Advanced: What strategies are employed to mitigate degradation pathways of this compound under varying pH conditions during storage?
Methodological Answer:
Degradation studies (e.g., forced hydrolysis at pH 1–13) reveal:
- Acidic Conditions : Fluorine substitution stabilizes the aromatic ring but may lead to decarboxylation. Buffering at pH 4–6 minimizes this .
- Basic Conditions : The aminopyridinyl group undergoes hydrolysis. Use inert atmospheres (N₂) and antioxidants (e.g., BHT) to suppress oxidation .
- Analytical Monitoring : LC-MS tracks degradation products (e.g., m/z 297 fragments), while NMR identifies structural changes (e.g., loss of COOH signals) .
Advanced: How does the electronic nature of the 6-aminopyridinyl substituent influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The 6-aminopyridinyl group acts as an electron-donating substituent:
- Directing Effects : The amino group (-NH₂) activates the pyridine ring for electrophilic substitution at the 3-position .
- Fluorine Impact : The 2-fluoro substituent deactivates the benzene ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the pyridinyl moiety .
- Catalyst Synergy : Palladium catalysts (e.g., Pd(PPh₃)₄) leverage the amino group’s coordination to enhance coupling efficiency .
Basic: What are the common impurities encountered during the synthesis of this compound, and how are they identified and quantified?
Methodological Answer:
Typical impurities include:
- Unreacted Intermediates : Residual tert-butyl esters (identified via FTIR C=O stretch at ~1720 cm⁻¹) .
- Byproducts : Degradation fragments (e.g., 4-aminopyridine derivatives detected by LC-MS with m/z < 200) .
- Quantification : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (0.1% TFA) achieves <0.5% impurity thresholds .
Advanced: In silico approaches for predicting the biological activity of this compound: How do docking studies align with experimental enzyme inhibition assays?
Methodological Answer:
- Docking Workflow : AutoDock Vina or Glide models the compound’s binding to targets (e.g., CYP51), predicting hydrogen bonds with heme Fe³⁺ and hydrophobic interactions with active-site residues .
- Assay Validation : Experimental IC₅₀ values (e.g., 0.5 µM for CYP51 inhibition) validate docking poses. Discrepancies arise from solvent effects or protein flexibility, addressed via molecular dynamics simulations .
- Iterative Design : QSAR models optimize substituent positions (e.g., fluorine vs. trifluoromethyl) to enhance affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
